3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-(R)-
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Overview
Description
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a diphenylmethyl group, and an ethylamine moiety. The D-®- configuration indicates its specific stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the diphenylmethyl moiety.
Ethylation: The final step involves the ethylation of the amine group using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N,N-Dimethyl-3-pyrrolidinamine
- 3-Pyrrolidinamine, N,N-dimethyl-1-(phenylmethyl)-, hydrochloride
- N,1-Dimethyl-3-pyrrolidinamine
Uniqueness
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- stands out due to its specific stereochemistry and the presence of both diphenylmethyl and ethylamine groups. These structural features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
52963-49-2 |
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Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3R)-1-benzhydryl-N-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-2-20-18-13-14-21(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-20H,2,13-15H2,1H3/t18-/m1/s1 |
InChI Key |
ZYLFUOYKGALLNE-GOSISDBHSA-N |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCNC1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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